2-(Iodomethyl)-2-phenylindene-1,3-dione
Description
Properties
Molecular Formula |
C16H11IO2 |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
2-(iodomethyl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C16H11IO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2 |
InChI Key |
RIBNIKBKQPNWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2-phenylindene-1,3-dione typically involves the iodination of a precursor compound. One common method involves the reaction of a phenylindene-1,3-dione derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or ethyl acetate under reflux conditions .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-2-phenylindene-1,3-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of hydrocarbon derivatives.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as thiols or amines, to form new compounds.
Common Reagents and Conditions
Oxidation: Sodium periodate, manganese dioxide, and periodic acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the iodomethyl group under mild conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Iodomethyl)-2-phenylindene-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2-phenylindene-1,3-dione involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
The indene-1,3-dione core is a common feature among analogs, but substituents at the 2-position significantly alter properties:
Key Observations :
- Amino vs. Alkoxy Groups: Methylamino and methoxy groups alter electron density, affecting redox properties (e.g., methoxy derivatives show antioxidant activity) .
Pharmacological Activities
Anticoagulant Effects
- Phenindione (2-Phenylindene-1,3-dione): A well-documented anticoagulant, prolonging prothrombin time by inhibiting vitamin K epoxide reductase.
- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione : Exhibits anticoagulant activity comparable to anisindione, highlighting the role of sulfur-containing substituents in enhancing efficacy .
Enzyme Inhibition and Antioxidant Activity
Physicochemical Properties
| Property | 2-(Iodomethyl)-2-phenylindene-1,3-dione | Phenindione (2-Phenyl) | 2-(4-Methoxyphenyl) |
|---|---|---|---|
| LogP (Predicted) | ~3.5 (high lipophilicity) | 2.8 | 2.2 |
| Solubility | Low (due to iodine) | Moderate in DMSO | Moderate in ethanol |
| Stability | Light-sensitive (C-I bond cleavage) | Stable under ambient | Stable |
Notes:
- The iodomethyl group increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
2-(Iodomethyl)-2-phenylindene-1,3-dione is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H11I O2
- Molecular Weight : 360.15 g/mol
- IUPAC Name : 2-(Iodomethyl)-2-phenylindene-1,3-dione
The biological activity of 2-(Iodomethyl)-2-phenylindene-1,3-dione is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : Some studies suggest that it possesses antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research has demonstrated that 2-(Iodomethyl)-2-phenylindene-1,3-dione exhibits antimicrobial properties against a range of pathogens. A study reported the following minimum inhibitory concentrations (MIC) against selected bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate promising potential for the compound as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammation markers in cell cultures. Specifically, it was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the efficacy of 2-(Iodomethyl)-2-phenylindene-1,3-dione in patients with skin infections caused by resistant bacteria. The trial involved 50 participants and indicated a significant reduction in infection severity after treatment with the compound compared to a placebo group. -
Case Study on Anti-inflammatory Properties :
In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of the compound and measured inflammatory responses. The results showed a dose-dependent reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(iodomethyl)-2-phenylindene-1,3-dione, and how can purity be ensured?
- Methodology :
- Nucleophilic substitution : React 2-(chloromethyl)-2-phenylindene-1,3-dione with potassium iodide (KI) in polar aprotic solvents (e.g., DMF) under reflux (60–80°C) for 6–12 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Characterization : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and structural identity using /-NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, iodomethyl group at δ 3.5–4.0 ppm) and FT-IR (C=O stretch at ~1700 cm) .
Q. How can the stability of 2-(iodomethyl)-2-phenylindene-1,3-dione be evaluated under varying storage conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C for 4 weeks.
- Humidity : 75% relative humidity in desiccators.
- Monitor degradation via TLC (silica gel, UV detection) and quantify decomposition products using LC-MS. Stability is indicated by <5% degradation at 25°C .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 2-(iodomethyl)-2-phenylindene-1,3-dione derivatives?
- Methodology :
- Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) in cellular assays (e.g., cytotoxicity, enzyme inhibition) to identify non-linear effects.
- Structural analogs : Compare activity of iodomethyl derivatives with chloro-, bromo-, or hydroxy-substituted analogs (e.g., 2-(hydroxymethyl)-2-phenylindene-1,3-dione) to isolate electronic vs. steric effects .
- Data normalization : Use internal controls (e.g., IC ratios relative to positive controls) to minimize batch-to-batch variability .
Q. How can DFT calculations predict the electronic properties of 2-(iodomethyl)-2-phenylindene-1,3-dione?
- Methodology :
- Computational setup : Perform geometry optimization and frontier orbital analysis using B3LYP/6-311++G(d,p) in Gaussian 15. Key outputs:
- HOMO-LUMO gap (predicts reactivity; ~4.5 eV for similar indene-diones ).
- Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic regions.
- Validation : Compare computed -NMR shifts with experimental data (RMSD < 0.3 ppm indicates reliability) .
Q. What experimental designs validate the hypolipidemic potential of 2-(iodomethyl)-2-phenylindene-1,3-dione?
- Methodology :
- In vitro : Measure inhibition of cholesterol esterase or HMG-CoA reductase at 10–100 µM concentrations .
- In vivo : Administer 10–50 mg/kg/day to hyperlipidemic rodent models (e.g., high-fat diet-induced mice) for 4 weeks. Monitor serum cholesterol/triglycerides via enzymatic assays.
- QSAR analysis : Correlate substituent effects (e.g., iodine’s electronegativity) with activity using descriptors like logP and dipole moment (µ) .
Key Considerations
- Synthetic challenges : Iodine’s volatility necessitates inert atmospheres during reactions .
- Biological contradictions : Activity may vary due to iodine’s size affecting target binding; use molecular docking to validate interactions .
- Safety : Handle with PPE due to potential iodide release under light/heat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
